(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole core fused with a thiophene carboxamide group. The (Z)-configuration at the imine bond (N=CH) and the presence of a methylsulfonyl substituent at position 6 of the benzothiazole ring are critical to its stereochemical and electronic properties. The synthesis involves condensation reactions under reflux conditions, confirmed by $ ^1H $ NMR (e.g., 8.62 ppm singlet for N=CH) and elemental analysis (C 39.11%, H 2.59%, N 13.06%) .
Properties
IUPAC Name |
5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S3/c1-17-9-4-3-8(23(2,19)20)7-11(9)22-14(17)16-13(18)10-5-6-12(15)21-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVUISYNNXORST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic synthesis
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at the 5-position of the thiophene ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the molecule:
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Aromatic substitution with amines, alkoxides, or thiols can yield derivatives with modified biological activity .
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Conditions : Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C). Catalysis by Cu(I) or Pd(0) enhances reaction rates .
Example Reaction:
Cyclization Reactions
The benzo[d]thiazole-thiophene scaffold facilitates intramolecular cyclization, forming fused heterocyclic systems:
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Thiazolidinone formation : Reaction with thioglycolic acid under acidic conditions generates a five-membered thiazolidinone ring .
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Conditions : Reflux in acetic acid with thioglycolic acid (4–6 hours) .
Example Reaction:
Cross-Coupling Reactions
The chloro and methylsulfonyl groups enable participation in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, K₂CO₃, 80°C | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃ | Toluene, NaO^tBu, 110°C | Aryl amine analogs |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution, though the chloro group directs incoming electrophiles to specific positions:
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Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the 4-position of the thiophene .
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Nitration : Mixed HNO₃/H₂SO₄ selectively nitrates the benzo[d]thiazole ring .
Hydrolysis of the Carboxamide Group
The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, reflux): Yields thiophene-2-carboxylic acid .
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Basic hydrolysis (NaOH, H₂O/EtOH): Forms the corresponding carboxylate salt .
Biological Interactions via the Thiazole Core
The benzo[d]thiazole ring participates in non-covalent interactions critical for biological activity:
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Hydrogen bonding : The nitrogen and sulfur atoms act as hydrogen bond acceptors with enzyme active sites (e.g., COX-II) .
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π-π stacking : The aromatic system interacts with hydrophobic pockets in target proteins .
Oxidation/Reduction Reactions
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Methylsulfonyl group reduction : NaBH₄/Cu(I) in ethanol reduces the sulfonyl group to a thioether .
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Thiophene ring oxidation : MnO₂ in acetone oxidizes the thiophene to a sulfone derivative .
Key Data Table: Reported Reaction Outcomes
Scientific Research Applications
Introduction to (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
The compound This compound is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. However, specific detailed applications of this compound are not widely documented in the available literature. This article will explore potential applications based on similar compounds and the general properties of its constituent parts.
Pharmaceutical Applications
Compounds containing the benzo[d]thiazole moiety have been explored for their biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties . The presence of a methylsulfonyl group, which is known for its ability to enhance the solubility and bioavailability of compounds, suggests potential use in drug development .
Materials Science Applications
Thiophene derivatives are often used in organic electronics due to their excellent conductivity and stability. The incorporation of a chloro group could modify the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Similar compounds with thiazole and thiophene rings have shown promising anticancer activity. For instance, thiazole derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition . While specific data on this compound is lacking, its structural components suggest potential biological activity.
Case Study: Anticancer Activity of Thiazole Derivatives
- Compound 19 in a study by Evren et al. (2019) showed strong selectivity against NIH/3T3 and A549 cell lines, highlighting the potential of thiazole-based compounds in cancer treatment .
- Compound 22 exhibited excellent growth-inhibitory effects on HT29 cells, attributed to the presence of a 3,4-dichlorophenyl group .
Case Study: Electronic Properties of Thiophene Derivatives
- Thiophene-based materials are widely used in organic electronics due to their high conductivity and stability. Modifying these compounds with chloro or methylsulfonyl groups could enhance their performance in OLEDs or OPVs.
Data Tables
Given the lack of specific data on This compound , we can only provide general information on similar compounds:
| Compound Type | Biological Activity | Electronic Properties |
|---|---|---|
| Thiazole Derivatives | Anticancer, Anti-inflammatory | Not Applicable |
| Thiophene Derivatives | Not Applicable | Conductive, Stable in OLEDs/OPVs |
Mechanism of Action
The mechanism of action of (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylmethylcarbamate Analogs
Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound l) share a thiazole backbone but differ in functionalization. Key distinctions include:
- Core Structure : The target compound uses a benzo[d]thiazole scaffold, whereas analogs in this class employ simpler thiazole rings.
- Biological Relevance : Thiazolylmethylcarbamates are often protease inhibitors, but the target compound’s pharmacological profile remains uncharacterized in the evidence.
1,3,4-Thiadiazole Derivatives
Derivatives such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. Comparisons include:
- Heterocyclic System: The target compound’s thiophene-carboxamide vs. thiadiazole-carboxamide systems.
- Synthetic Routes : Cyclization with iodine and triethylamine is common in thiadiazole synthesis, whereas the target compound’s synthesis emphasizes imine bond formation .
Methyl 6-Chloro-3-Substituted Benzodithiazines
These analogs, like Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate, share a sulfur-rich benzodithiazine core. Key differences:
- Sulfur Content : The target compound has three sulfur atoms (thiophene, benzothiazole, methylsulfonyl), whereas benzodithiazines contain two sulfurs.
- Functional Groups : The methylsulfonyl group in the target compound may confer greater metabolic stability compared to dihydroxybenzylidene substituents .
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Hypothetical Pharmacological Potential*
| Compound Class | Reported Activities | Target Compound’s Inferred Potential |
|---|---|---|
| Thiazolylmethylcarbamates | Protease inhibition, antiviral | Unclear; structural similarity suggests possible enzyme modulation |
| 1,3,4-Thiadiazoles | Antimicrobial, antitumor | May exhibit similar bioactivity if tested |
| Benzodithiazines | Not explicitly stated | Likely inert or stability-focused |
Biological Activity
(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of thiophene carboxamide derivatives has been explored extensively. In a study focusing on related compounds, various thiophene carboxamides were synthesized and evaluated for their anticancer properties, showing promising results against different cancer cell lines . The specific synthesis pathway for this compound typically involves the reaction of appropriate thiophene and benzothiazole derivatives under controlled conditions to yield the desired product.
Anticancer Properties
Recent studies indicate that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including Hep3B and others. The mechanism of action often involves disruption of microtubule dynamics and inhibition of angiogenesis .
Table 1: Anticancer Activity of Related Thiophene Carboxamides
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Microtubule disruption |
| 2e | 12.58 | Hep3B | Microtubule disruption |
| 26Z | 0.13 | EA.hy926 | Inhibition of vasculogenesis |
Structure-Activity Relationship (SAR)
The biological activity of thiophene carboxamides is influenced by their structural components. The presence of halogens, such as chlorine, and functional groups like methylsulfonyl significantly enhance their anticancer efficacy. Studies have shown that the incorporation of these groups can lead to improved binding affinity to target proteins involved in cancer progression .
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various thiophene carboxamide derivatives on Hep3B cancer cells. The results indicated that compounds with specific substitutions exhibited potent cytotoxicity, leading to apoptosis through caspase activation .
- Mechanistic Insights : Another research highlighted the interaction between these compounds and tubulin, revealing that they could effectively mimic known anticancer agents like Combretastatin A-4 by binding to the colchicine site on tubulin .
Q & A
Q. What are the common synthetic routes for synthesizing (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzo[d]thiazol-2(3H)-ylidene core via cyclization of substituted thioureas or thioamides under acidic or oxidative conditions. For example, highlights cyclization reactions in ethanol with aromatic aldehydes to form thieno-triazepine derivatives (yields: 65–76%) .
- Step 2 : Introduction of the methylsulfonyl group at the 6-position of the benzothiazole ring using methanesulfonyl chloride under controlled pH (e.g., NaHCO₃ buffer) .
- Step 3 : Coupling the thiophene-2-carboxamide moiety via nucleophilic acyl substitution. describes similar couplings using activated esters (e.g., mixed carbonates) in dry dichloromethane with triethylamine as a base .
- Key Characterization : IR (C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm), and HRMS for molecular ion confirmation .
Q. How are spectral contradictions resolved during the characterization of this compound?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or Z/E isomerism in the benzothiazol-2-ylidene group. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., tautomeric equilibria) by observing signal splitting at low temperatures .
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, as seen in for related thiazolo-pyrimidine derivatives .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of methylsulfonyl group introduction in benzo[d]thiazole derivatives?
- Methodological Answer : Regioselective sulfonylation at the 6-position is critical. Approaches include:
- Directing Groups : Use of electron-withdrawing substituents (e.g., nitro groups) at the 3-position to direct sulfonylation to the 6-position via resonance effects .
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or acetyl groups before sulfonylation .
- Reagent Selection : Methanesulfonyl chloride with catalytic DMAP in THF improves selectivity (yields >80%) compared to bulkier sulfonylating agents .
Q. How can the biological activity of this compound be evaluated against related analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies are conducted via:
- In Vitro Assays : Test antibacterial activity (e.g., MIC against S. aureus) using microbroth dilution ( reports MICs of 2–16 µg/mL for similar thiophene-carboxamides) .
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., bacterial topoisomerase IV) via fluorescence polarization assays .
- Molecular Docking : Compare binding affinities of Z/E isomers to active sites (e.g., using AutoDock Vina) to rationalize activity differences .
Q. What experimental designs address low yields in the final coupling step?
- Methodological Answer : Low yields (<50%) in acyl substitution steps are addressed by:
- Activating Agents : Use HATU or EDCI/HOBt to enhance reactivity of the carboxamide .
- Solvent Optimization : Switch from DCM to DMF for better solubility of polar intermediates ( achieved 74% yield in PEG-400 medium) .
- Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to 30 minutes (e.g., 80°C, 150 W) while maintaining yields >70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
